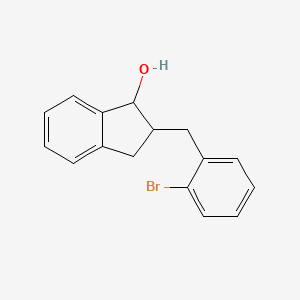
2-(2-Bromophenyl)-indan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-indan-1-ol, also known as 2-Bromo-1-indanol, is a synthetic organic compound belonging to the class of brominated indanols. It is a colourless solid that is used in various scientific and medical applications. It is a versatile compound that can be used in various reactions, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. The compound has been studied extensively in the laboratory, and its physiological and biochemical effects are well-known.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)-indan-1-ol has a wide range of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of various polymers, such as polyurethanes, polyesters, and polycarbonates. In addition, it is used as a starting material in the synthesis of other organic compounds, such as alkyl halides, alcohols, and amines. It is also used in the synthesis of various dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)-indan-1-ol is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. In addition, it is believed to act as a pro-oxidant, which means it can induce oxidative stress in cells. This can lead to cell death and the formation of reactive oxygen species.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It is known to inhibit the activity of various enzymes, including cytochrome P450 enzymes. In addition, it can induce oxidative stress in cells, leading to cell death and the formation of reactive oxygen species. It has also been shown to have anti-inflammatory and anti-cancer effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(2-Bromophenyl)-indan-1-ol in lab experiments has a number of advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is a versatile compound that can be used in a variety of reactions. However, it is important to note that it is toxic and should be handled with care. It should also be used in well-ventilated areas, as it can produce toxic fumes.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(2-Bromophenyl)-indan-1-ol. One potential direction is the use of the compound as a starting material for the synthesis of other organic compounds, such as alkyl halides, alcohols, and amines. In addition, it could be used in the synthesis of various polymers, such as polyurethanes, polyesters, and polycarbonates. Finally, it could be used in the development of new drugs or pesticides.
Synthesemethoden
2-(2-Bromophenyl)-indan-1-ol can be synthesized using a number of methods. The most common method is the reaction of 2-bromobenzaldehyde with 1-indanone in the presence of a base. This reaction is typically carried out in an aqueous solution of sodium hydroxide or potassium hydroxide. The reaction is exothermic and produces a colourless solid. Other methods of synthesis include the reaction of 2-bromobenzaldehyde with indanone in the presence of an acid catalyst, and the reaction of 2-bromobenzaldehyde with indanone in the presence of a Lewis acid.
Eigenschaften
IUPAC Name |
2-[(2-bromophenyl)methyl]-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c17-15-8-4-2-6-12(15)10-13-9-11-5-1-3-7-14(11)16(13)18/h1-8,13,16,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXHJOZWPYIAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














